[2-(4-chlorophenyl)-5,7-dimethyl-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate
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Overview
Description
5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chlorophenyl group, a dimethyl group, and an acetate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate typically involves multi-step reactions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often include heating under reflux with a base such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and multi-component reactions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities .
Scientific Research Applications
5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may act as a tyrosine kinase inhibitor, blocking the signaling pathways that promote cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Indole derivatives: Indole-based compounds also show diverse biological activities and are structurally related to pyrido[2,3-d]pyrimidines.
Uniqueness
5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its chlorophenyl and acetate groups, in particular, contribute to its potential as a versatile compound in various research and industrial applications .
Properties
CAS No. |
314039-49-1 |
---|---|
Molecular Formula |
C24H18ClN3O4 |
Molecular Weight |
447.9g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-5,7-dimethyl-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate |
InChI |
InChI=1S/C24H18ClN3O4/c1-12(29)32-21-16-7-5-4-6-15(16)20-18(21)17(13-8-10-14(25)11-9-13)19-22(26-20)27(2)24(31)28(3)23(19)30/h4-11,17H,1-3H3 |
InChI Key |
GMUDQDFJIBFJAM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C(C3=C(N=C2C4=CC=CC=C41)N(C(=O)N(C3=O)C)C)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(=O)OC1=C2C(C3=C(N=C2C4=CC=CC=C41)N(C(=O)N(C3=O)C)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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